molecular formula C31H29N3O5 B5173266 4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

Cat. No. B5173266
M. Wt: 523.6 g/mol
InChI Key: JHVZLGUWXFZXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as PPB and is a potent inhibitor of steroid hormone receptors. PPB has been studied for its potential use in the treatment of various diseases, including cancer.

Mechanism of Action

PPB acts as a competitive inhibitor of steroid hormone receptors, including the androgen receptor, estrogen receptor, and progesterone receptor. PPB binds to the ligand-binding domain of these receptors, preventing the binding of their natural ligands. This results in the inhibition of the transcriptional activity of these receptors, leading to the suppression of their downstream signaling pathways.
Biochemical and Physiological Effects:
PPB has been shown to have potent anti-proliferative effects in various cancer cell lines. PPB inhibits the growth of breast cancer cells by suppressing the activity of estrogen receptor alpha. PPB has also been shown to inhibit the growth of prostate cancer cells by suppressing the activity of androgen receptor. PPB has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using PPB in lab experiments include its potent inhibitory effects on steroid hormone receptors, its ability to suppress the downstream signaling pathways of these receptors, and its anti-proliferative and anti-inflammatory effects. The limitations of using PPB in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of PPB. One potential direction is the development of more potent and selective inhibitors of steroid hormone receptors. Another potential direction is the investigation of the potential use of PPB in combination with other drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of PPB in vivo and to investigate its potential use in the clinic.

Synthesis Methods

The synthesis of PPB involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid and 4-aminophenyl-2-phenoxypropanoic acid. The reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

PPB has been extensively studied for its potential use in the treatment of various diseases such as breast cancer, prostate cancer, and endometriosis. PPB acts as a potent inhibitor of steroid hormone receptors, which are known to play a crucial role in the development and progression of these diseases. PPB has also been studied for its potential use as a tool in studying the mechanisms of action of steroid hormone receptors.

properties

IUPAC Name

4-(2-phenoxypropanoylamino)-N-[4-(2-phenoxypropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O5/c1-21(38-27-9-5-3-6-10-27)29(35)32-24-15-13-23(14-16-24)31(37)34-26-19-17-25(18-20-26)33-30(36)22(2)39-28-11-7-4-8-12-28/h3-22H,1-2H3,(H,32,35)(H,33,36)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVZLGUWXFZXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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